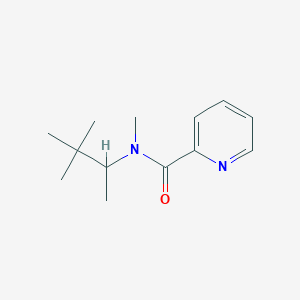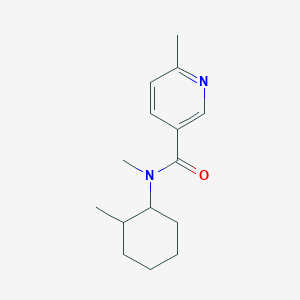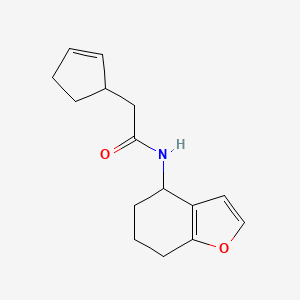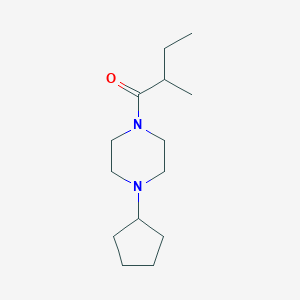
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide, also known as DMXAA, is a compound that has been extensively studied for its potential therapeutic properties. DMXAA has been found to have anti-tumor and anti-angiogenic effects, making it a promising candidate for cancer treatment. In
Wirkmechanismus
The exact mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. These cytokines can then stimulate the immune system and induce tumor necrosis.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic effects, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been found to have anti-inflammatory properties. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has also been shown to induce fever and hypotension in animal models, which may limit its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide is its potent anti-tumor and anti-angiogenic effects. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to be effective in a variety of cancer models, making it a promising candidate for cancer treatment. However, the biochemical and physiological effects of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide may limit its clinical use. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been found to induce fever and hypotension, which may be problematic in patients with preexisting medical conditions.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide. One area of interest is the development of new analogs of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide with improved pharmacological properties. Another area of interest is the identification of biomarkers that can predict the response to N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide in humans.
Synthesemethoden
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide can be synthesized using a number of different methods. One common method involves the reaction of 2-chloronicotinic acid with tert-butylamine to form the tert-butyl ester of 2-chloronicotinic acid. This ester is then reacted with methylamine to form the desired product, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic properties. In preclinical studies, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been found to have anti-tumor and anti-angiogenic effects. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancer.
Eigenschaften
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(13(2,3)4)15(5)12(16)11-8-6-7-9-14-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGMHVYCONKNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
![N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)



![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)
